2-溴-5-吡啶甲基-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

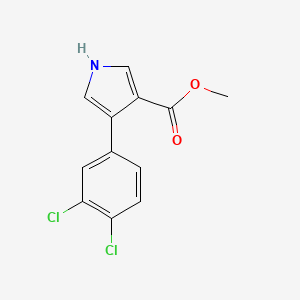

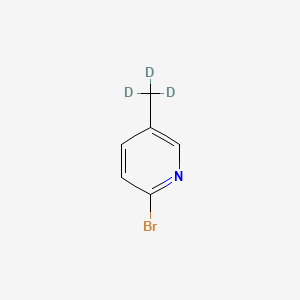

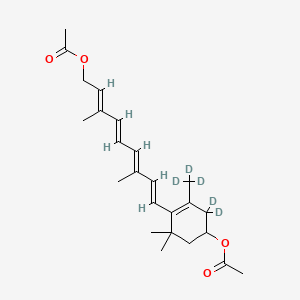

“2-Bromo-5-picoline-d3” is a chemical compound with the molecular formula C6H3D3BrN . It is also known as 2-Bromo-5-(methyl-d3)-pyridine . This compound is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-picoline-d3” consists of a pyridine ring with a bromine atom at the 2nd position and a deuterated methyl group at the 5th position . The molecular weight of this compound is 175.04 .Physical and Chemical Properties Analysis

“2-Bromo-5-picoline-d3” is a brown solid with a boiling point of 218.7±20.0 °C at 760 mmHg and a density of 1.5±0.1 g/cm3 . It is soluble in chloroform and dichloromethane .科学研究应用

杂环化合物的合成

2-溴-5-吡啶甲基-d3: 广泛用作合成各种杂环化合物的起始原料。 这些化合物因其多种治疗特性,包括抗菌、抗病毒和抗癌活性,在药物开发中至关重要 .

氘标记研究

氘标记的This compound是标记研究中重要的化合物,用于研究代谢途径。 氘作为一种稳定的同位素,允许在不改变化学性质的情况下对生物系统进行追踪 .

有机化学试剂

作为有机化学中的试剂,This compound 用于各种化学反应,包括选择性 C-N 键形成。 这个过程对于将氮引入分子至关重要,这是合成许多有机化合物的一个关键步骤 .

催化研究

在催化研究中,This compound 用于研究铜催化反应。 这些反应对于创建高效和选择性的氨基吡啶合成途径非常重要,氨基吡啶是许多药物的基础结构 .

药物研究

最后,在药物研究中,this compound 用于设计和合成新的候选药物。它的结构通常被整合到与生物靶标相互作用的分子中,以调节其活性。

This compound 的每种应用都突出了其在科学研究中的多功能性和重要性,为化学和材料科学的各个领域的发展做出了贡献。 处理这种化合物需要小心,因为它具有易燃性和刺激性,应由专业人员在设备齐全的实验室中使用 .

未来方向

作用机制

Target of Action

The primary target of 2-Bromo-5-picoline-d3 is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

2-Bromo-5-picoline-d3 interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The p38α MAP kinase pathway plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of this pathway by 2-Bromo-5-picoline-d3 can potentially modulate these cytokine-driven diseases .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, methanol, and dichloromethane , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of p38α MAP kinase by 2-Bromo-5-picoline-d3 can potentially lead to the modulation of various cellular processes, including the release of pro-inflammatory cytokines . This could have therapeutic implications for cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Action Environment

The action of 2-Bromo-5-picoline-d3 can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by the solvent in which it is dissolved . Furthermore, it should be handled with care due to its flammable and irritant properties .

属性

IUPAC Name |

2-bromo-5-(trideuteriomethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNJQQNBJQUKME-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B563215.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)